Olean-12-en-28-oic acid, 3-(alpha-L-arabinopyranosyloxy)-, 6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl ester, (3beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olean-12-en-28-oic acid, 3-(alpha-L-arabinopyranosyloxy)-, 6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl ester, (3beta)- is a complex triterpenoid saponin. Triterpenoid saponins are a class of chemical compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. These compounds are often found in various plants and have been used in traditional medicine for centuries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triterpenoid saponins typically involves multiple steps, including glycosylation reactions to attach sugar moieties to the triterpenoid backbone. The reaction conditions often require the use of specific catalysts and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of triterpenoid saponins may involve extraction from natural sources, such as plants, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are commonly used to isolate and purify these compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
Triterpenoid saponins can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using different nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Triterpenoid saponins have a wide range of scientific research applications, including:
Chemistry: Used as starting materials for the synthesis of more complex molecules.
Biology: Studied for their effects on cellular processes and signaling pathways.
Medicine: Investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the formulation of pharmaceuticals, cosmetics, and dietary supplements.
Mechanism of Action
The mechanism of action of triterpenoid saponins involves their interaction with cellular membranes and proteins. These compounds can modulate signaling pathways, induce apoptosis in cancer cells, and inhibit the growth of microorganisms. The specific molecular targets and pathways vary depending on the structure of the saponin and the biological context.
Comparison with Similar Compounds
Similar Compounds
Ginsenosides: Found in ginseng, known for their adaptogenic and immune-boosting properties.
Astragalosides: Found in Astragalus, known for their anti-inflammatory and antioxidant effects.
Glycyrrhizic Acid: Found in licorice, known for its anti-inflammatory and antiviral properties.
Uniqueness
Olean-12-en-28-oic acid, 3-(alpha-L-arabinopyranosyloxy)-, 6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl ester, (3beta)- is unique due to its specific glycosylation pattern and the presence of multiple sugar moieties, which can influence its biological activity and solubility.
Properties
CAS No. |
120481-38-1 |
---|---|
Molecular Formula |
C47H76O17 |
Molecular Weight |
913.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C47H76O17/c1-42(2)14-16-47(41(58)64-40-37(57)34(54)32(52)26(62-40)21-60-38-36(56)33(53)31(51)25(19-48)61-38)17-15-45(6)22(23(47)18-42)8-9-28-44(5)12-11-29(43(3,4)27(44)10-13-46(28,45)7)63-39-35(55)30(50)24(49)20-59-39/h8,23-40,48-57H,9-21H2,1-7H3/t23-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+,39-,40-,44-,45+,46+,47-/m0/s1 |
InChI Key |
NFIQKUQYFSTGFU-VWZQPUASSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.